molecular formula C18H19NO4S B6369914 2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261977-71-2

2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6369914
CAS No.: 1261977-71-2
M. Wt: 345.4 g/mol
InChI Key: HMPIDGCZFXLQDO-UHFFFAOYSA-N
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Description

2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a benzoic acid moiety linked to a piperidine ring through a sulfonyl group. Sulfonamides have been extensively studied due to their antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to its specific benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase (DHFR) and induce cell cycle arrest makes it a promising candidate for anticancer research .

Properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(21)17-7-3-2-6-16(17)14-8-10-15(11-9-14)24(22,23)19-12-4-1-5-13-19/h2-3,6-11H,1,4-5,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPIDGCZFXLQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683426
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-71-2
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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